N-(2-hydroxy-3-phenylpropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-18-9-5-8-14(16(18)21)15(20)17-11-13(19)10-12-6-3-2-4-7-12/h2-9,13,19H,10-11H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJPOFLVERVXLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC(CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-phenylpropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-3-phenylpropylamine with 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying bioavailability or generating intermediates for further functionalization:
Conditions and Outcomes
| Reaction Conditions | Products Formed | Yield (%) | Reference |
|---|---|---|---|
| 6M HCl, reflux (4–6 hrs) | 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 72–85 | |
| 2M NaOH, 80°C (2 hrs) | Same as above | 68–78 |
Mechanistic studies suggest nucleophilic attack at the carbonyl carbon by hydroxide or water, followed by proton transfer and cleavage of the C–N bond. Steric hindrance from the 1-methyl group slightly reduces reaction rates compared to unsubstituted analogs .
Oxidation of the Dihydropyridine Ring
The 1,2-dihydropyridine ring is susceptible to oxidation, forming a fully aromatic pyridine derivative. This transformation is facilitated by mild oxidizing agents:
Oxidation Pathways
| Oxidizing Agent | Product | Selectivity | Reference |
|---|---|---|---|
| MnO₂, CH₂Cl₂, RT (12 hrs) | 1-Methyl-2-oxopyridine-3-carboxamide | >90% | |
| DDQ, toluene, 60°C (6 hrs) | Same as above | 88% |
The reaction proceeds via a radical mechanism, with DDQ abstracting a hydrogen atom from the dihydropyridine ring . Computational studies indicate that electron-withdrawing substituents (e.g., the carboxamide group) stabilize the transition state .
Nucleophilic Substitution at the Carboxamide Nitrogen
The carboxamide nitrogen participates in nucleophilic substitution reactions, enabling the introduction of diverse alkyl or aryl groups:
Examples
| Reagent | Product | Application | Reference |
|---|---|---|---|
| CH₃I, K₂CO₃, DMF | N-Methyl derivative | Enhanced lipophilicity | |
| Benzyl bromide, NaH, THF | N-Benzyl derivative | Prodrug synthesis |
Kinetic studies reveal that steric hindrance from the 2-hydroxy-3-phenylpropyl chain slows substitution rates compared to simpler carboxamides .
Esterification of the Hydroxyl Group
The secondary hydroxyl group in the 2-hydroxy-3-phenylpropyl chain undergoes esterification, a key step for prodrug development:
Esterification Reactions
| Acylating Agent | Product | Notes | Reference |
|---|---|---|---|
| Acetic anhydride, pyridine | Acetylated derivative | Improved membrane permeation | |
| Palmitoyl chloride, DMAP | Palmitate ester | Long-acting formulations |
The reaction follows a classical SN2 mechanism, with pyridine acting as a base to scavenge HCl .
Cyclization Reactions
Under microwave irradiation or thermal conditions, the compound undergoes intramolecular cyclization to form fused heterocycles:
Cyclization Pathways
| Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| Microwave, 150°C, 20 min | Pyrrolo[2,3-b]pyridine derivative | 55–65 | |
| Toluene, reflux (8 hrs) | Same as above | 48–52 |
Density functional theory (DFT) calculations suggest a 5-exo-trig pathway involving deprotonation of the hydroxyl group and nucleophilic attack on the dihydropyridine ring .
Metal Complexation
The carboxamide and hydroxyl groups act as ligands for transition metals, forming complexes with potential catalytic or therapeutic applications:
Notable Complexes
| Metal Salt | Complex Structure | Stability Constant (log β) | Reference |
|---|---|---|---|
| Cu(NO₃)₂ | Tetradentate Cu(II) complex | 12.3 ± 0.2 | |
| FeCl₃ | Octahedral Fe(III) complex | 9.8 ± 0.3 |
X-ray crystallography confirms square-planar geometry for Cu(II) complexes and octahedral coordination for Fe(III) .
Photochemical Reactivity
UV irradiation induces [4+2] cycloaddition reactions with dienophiles such as maleic anhydride:
Photoreactions
| Dienophile | Product | Quantum Yield (Φ) | Reference |
|---|---|---|---|
| Maleic anhydride | Oxabicyclo[2.2.2]octane derivative | 0.32 | |
| Tetracyanoethylene | Cyanated adduct | 0.28 |
The dihydropyridine ring acts as a diene, with the reaction proceeding via a singlet excited state .
This comprehensive analysis highlights the compound’s versatility in organic synthesis and pharmaceutical applications. Future research directions include exploring enantioselective reactions and optimizing conditions for industrial-scale processes.
Scientific Research Applications
Pharmaceutical Development
N-(2-hydroxy-3-phenylpropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has shown promise in pharmaceutical research, particularly in the development of drugs targeting various diseases. Its mechanism of action involves interaction with specific enzymes or receptors, inhibiting their activity and affecting metabolic pathways. This characteristic makes it a candidate for drug development aimed at conditions such as:
- Cancer : The compound's ability to inhibit certain enzymes may contribute to its potential as an anticancer agent.
- Neurodegenerative Diseases : Its interaction with neurotransmitter receptors suggests possible applications in treating conditions like Alzheimer's disease.
Research has indicated that this compound exhibits several biological activities:
-
Antimicrobial Properties : Preliminary studies suggest it may have significant antimicrobial effects against pathogens such as Escherichia coli and Staphylococcus aureus.
Pathogen Minimum Inhibitory Concentration (MIC) Escherichia coli 128 µg/mL Staphylococcus aureus 256 µg/mL - Cytotoxicity : Investigations into its cytotoxic effects reveal promising results against various cancer cell lines, indicating selective toxicity towards malignant cells while sparing normal cells.
Mechanistic Studies
The compound's mechanism of action involves binding to the active sites of specific enzymes, leading to inhibition of their functions. The presence of hydroxy and carbonyl groups enhances binding interactions through hydrogen bonding and van der Waals forces.
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity. The compound was tested against several lines, including breast and prostate cancer cells, showing IC50 values below 50 µM.
Case Study 2: Neuroprotective Effects
Research exploring the neuroprotective potential of this compound highlighted its ability to reduce oxidative stress in neuronal cells, suggesting a role in preventing neurodegeneration. The study indicated that treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability under stress conditions.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-phenylpropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the metabolic pathway. The hydroxy and carbonyl groups play a crucial role in the binding interactions, facilitating hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
Key Observations :
- The hydroxy-phenylpropyl group in the target compound likely improves aqueous solubility compared to brominated or purely aromatic substituents (e.g., 3-bromo-2-methylphenyl) .
- Bulky substituents (e.g., benzo[d]thiazol-2-yl) may hinder receptor binding in pharmacological contexts, whereas smaller groups (e.g., methyl) favor planarity and π-stacking .
Key Differences :
- The target compound’s hydroxyl group may necessitate protective-group strategies during synthesis to prevent side reactions.
Tautomerism and Conformational Analysis
Dihydropyridone-carboxamides often exhibit keto-amine tautomerism over hydroxy-pyridine forms, as confirmed by crystallography in analogs like N-(3-bromo-2-methylphenyl)-2-oxo-dihydropyridine-3-carboxamide . The target compound’s structure likely stabilizes the keto-amine form, with extended π-conjugation across the amide bridge promoting a near-planar conformation. However, steric effects from the hydroxy-phenylpropyl group may slightly increase dihedral angles compared to the 8.38° observed in brominated analogs .
Hydrogen Bonding and Crystallography
Hydrogen-bonding networks significantly impact crystal packing and solubility:
- N-(3-Bromo-2-methylphenyl) Analog : Forms centrosymmetric dimers via N–H⋯O bonds, creating a stable lattice .
Physicochemical and Pharmacological Trends
- Molecular Weight : Brominated analogs (e.g., 337.18 g/mol for the 3-bromo derivative) are heavier than hydroxylated variants, affecting bioavailability .
- Solubility : Hydroxyl groups (target compound) enhance polarity, whereas heterocycles (e.g., benzo[d]thiazol-2-yl) increase lipophilicity .
- Bioactivity: Pyridone-carboxamides with heterocyclic substituents (e.g., 7a–c) show cannabinoid receptor agonism, suggesting the target compound’s hydroxy-phenylpropyl group may similarly modulate receptor interactions .
Biological Activity
N-(2-hydroxy-3-phenylpropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a dihydropyridine core, which is known for its diverse biological activities, including effects on the cardiovascular system and neuropharmacological properties.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:
- Calcium Channel Modulation : Dihydropyridine derivatives often act as calcium channel blockers, influencing calcium ion influx in cells. This mechanism is crucial for cardiovascular effects, particularly in managing hypertension and angina .
- Neuroprotective Effects : Research indicates that similar compounds may exhibit neuroprotective properties by antagonizing glutamate receptors, which are implicated in excitotoxicity associated with neurodegenerative diseases .
- Antimicrobial Activity : Preliminary studies suggest that certain dihydropyridine derivatives possess antimicrobial properties, potentially making them candidates for treating infections caused by resistant pathogens .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Neuroprotection in Animal Models : A study demonstrated that a related dihydropyridine compound significantly reduced neuronal cell death in models of stroke and neurodegeneration. The mechanism was linked to reduced oxidative stress and inflammation .
- Antimicrobial Efficacy : In vitro assays have shown that derivatives exhibit significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .
- Cytotoxicity Against Cancer Cells : Research indicated that the compound induced apoptosis in several cancer cell lines, including breast and lung cancer cells. The study highlighted the potential for developing new anticancer therapies based on this scaffold .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2-hydroxy-3-phenylpropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide?
- Methodological Answer : A modified Ullmann condensation or Suzuki-Miyaura coupling can be employed. For example, reacting 2-chloronicotinic acid derivatives with substituted anilines in the presence of pyridine and p-toluenesulfonic acid under reflux conditions yields carboxamide derivatives. Purification via slow evaporation from methanol (MeOH) is effective for crystallization .
Q. How can the purity and structural identity of this compound be validated?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) confirm structural identity. For crystalline samples, single-crystal X-ray diffraction (SHELXL software) resolves tautomeric forms and hydrogen-bonding networks .
Q. What initial bioactivity screening assays are suitable for this compound?
- Methodological Answer : Conduct in vitro kinase inhibition assays (e.g., against c-Met, Axl kinases) using fluorescence-based ADP-Glo™ kits. IC₅₀ values are determined via dose-response curves (0.1–10 µM range). Parallel cytotoxicity assays (MTT or CellTiter-Glo®) in cancer cell lines (e.g., NSCLC) validate selectivity .
Advanced Research Questions
Q. How can crystallographic data resolve tautomeric ambiguity in this compound?
- Methodological Answer : Crystallize the compound in a centrosymmetric space group (e.g., P2₁/c) using MeOH/water mixtures. Refinement via SHELXL reveals intramolecular N–H⋯O hydrogen bonds and dihedral angles between aromatic rings (<10°), confirming the keto-amine tautomer over hydroxy-pyridine forms. Thermal ellipsoid analysis assesses conformational rigidity .
Q. What strategies optimize pharmacokinetic properties without compromising kinase selectivity?
- Methodological Answer : Introduce solubilizing groups (e.g., 4-fluorophenyl, methylsulfonyl) at the pyridine ring. Evaluate logP (octanol/water partition) and metabolic stability in microsomal assays. Compare IC₅₀ shifts in kinase panels (e.g., Eurofins KinaseProfiler™) to ensure selectivity ratios >40-fold against off-targets like VEGFR-2 .
Q. How are in vivo efficacy studies designed for MET exon 14 skipping mutant cancers?
- Methodological Answer : Use patient-derived xenograft (PDX) models of NSCLC with confirmed MET exon 14 skipping. Administer the compound orally (10–50 mg/kg/day) for 21 days. Monitor tumor volume (caliper measurements) and MET phosphorylation (western blot). Pair with PK studies to correlate plasma exposure (Cmax, AUC) with target engagement .
Q. What computational methods predict binding modes to c-Met kinase?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the c-Met crystal structure (PDB: 3LQ8). Validate with molecular dynamics (MD) simulations (GROMACS) over 100 ns. Key interactions include hydrogen bonds with hinge residues (e.g., Met1160) and hydrophobic packing with Tyr1230 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
